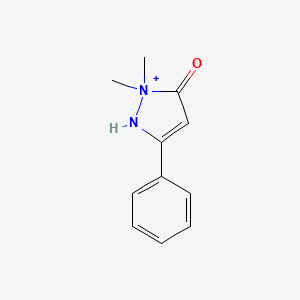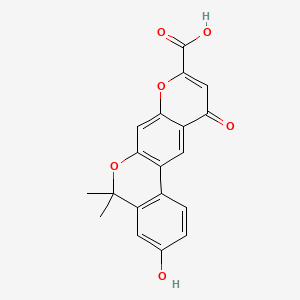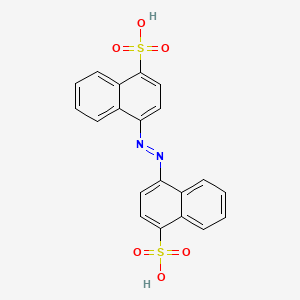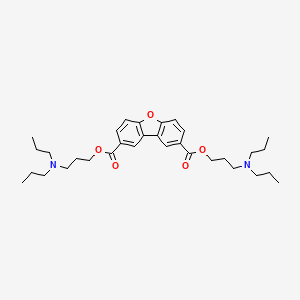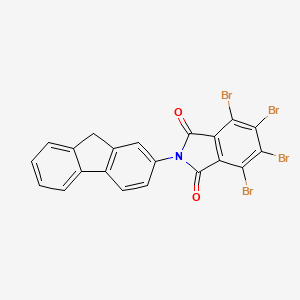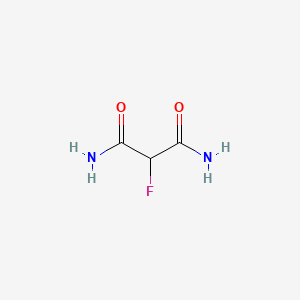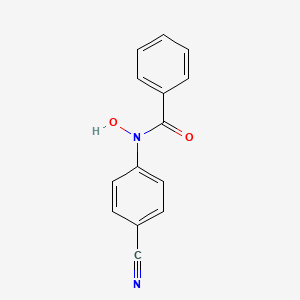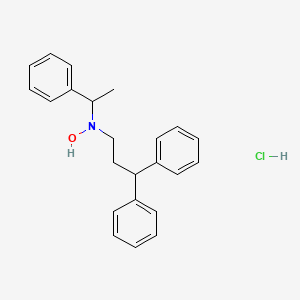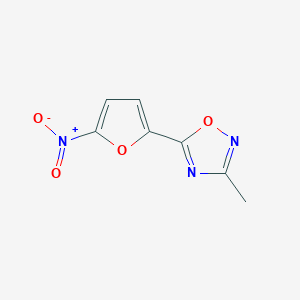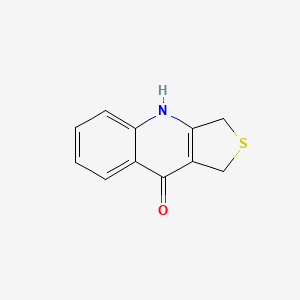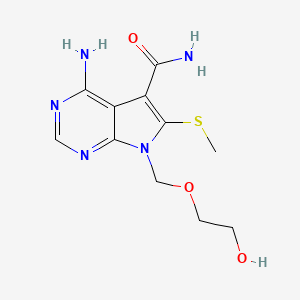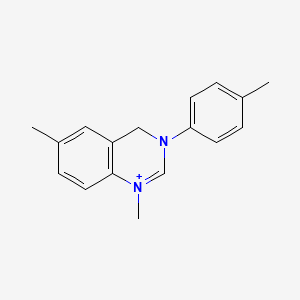
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with methyl and methylphenyl substituents, which may influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield reduced quinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by blocking the growth and spread of cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or protein function.
Comparaison Avec Des Composés Similaires
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline can be compared with other quinazoline derivatives, such as:
2-Methylquinazoline: Known for its anticancer properties.
4-Aminoquinazoline: Studied for its antimicrobial and anti-inflammatory activities.
6,7-Dimethoxyquinazoline: Explored for its potential as a kinase inhibitor in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propriétés
Numéro CAS |
961-58-0 |
|---|---|
Formule moléculaire |
C17H19N2+ |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
1,6-dimethyl-3-(4-methylphenyl)-4H-quinazolin-1-ium |
InChI |
InChI=1S/C17H19N2/c1-13-4-7-16(8-5-13)19-11-15-10-14(2)6-9-17(15)18(3)12-19/h4-10,12H,11H2,1-3H3/q+1 |
Clé InChI |
LGBFHALXCLTSSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)C)[N+](=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


